molecular formula C25H22ClNO5 B8179007 N-Fmoc-2-methoxy-4-chloro-L-phenylalanine

N-Fmoc-2-methoxy-4-chloro-L-phenylalanine

Cat. No.: B8179007
M. Wt: 451.9 g/mol
InChI Key: ALAUFRUJCUALQF-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Fmoc-2-methoxy-4-chloro-L-phenylalanine: is a derivative of phenylalanine, an essential amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a methoxy group at the second position, and a chlorine atom at the fourth position on the phenyl ring. This compound is primarily used in peptide synthesis and other organic synthesis applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Fmoc-2-methoxy-4-chloro-L-phenylalanine typically involves the protection of the amino group of 2-methoxy-4-chloro-L-phenylalanine with the Fmoc group. This can be achieved by reacting the amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . The reaction conditions generally require a controlled temperature and pH to ensure the selective protection of the amino group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to handle the reagents and solvents efficiently. The purity of the final product is ensured through rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry.

Chemical Reactions Analysis

Types of Reactions: N-Fmoc-2-methoxy-4-chloro-L-phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Fmoc Deprotection: The removal of the Fmoc group yields 2-methoxy-4-chloro-L-phenylalanine.

    Substitution Reactions: Substitution of the chlorine atom can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-Fmoc-2-methoxy-4-chloro-L-phenylalanine is widely used in solid-phase peptide synthesis (SPPS) as a protected amino acid derivative. It allows for the selective deprotection and coupling of amino acids to form peptides with high precision .

Biology and Medicine: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate specificity. It is also employed in the development of peptide-based drugs and therapeutic agents.

Industry: In the pharmaceutical industry, this compound is used in the synthesis of complex peptides and proteins. It is also utilized in the production of diagnostic reagents and biochemical assays.

Mechanism of Action

The mechanism of action of N-Fmoc-2-methoxy-4-chloro-L-phenylalanine primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The methoxy and chlorine substituents on the phenyl ring can influence the reactivity and selectivity of the compound in various chemical reactions .

Comparison with Similar Compounds

Uniqueness: N-Fmoc-2-methoxy-4-chloro-L-phenylalanine is unique due to the presence of both methoxy and chlorine substituents on the phenyl ring, which can significantly influence its chemical reactivity and selectivity. This makes it a valuable compound in peptide synthesis and other organic synthesis applications.

Properties

IUPAC Name

(2S)-3-(4-chloro-2-methoxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClNO5/c1-31-23-13-16(26)11-10-15(23)12-22(24(28)29)27-25(30)32-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-11,13,21-22H,12,14H2,1H3,(H,27,30)(H,28,29)/t22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALAUFRUJCUALQF-QFIPXVFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)Cl)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.